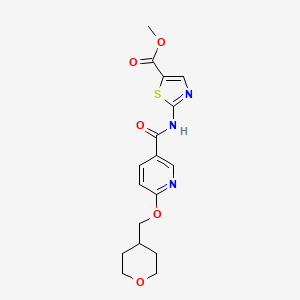

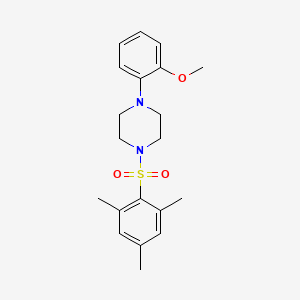

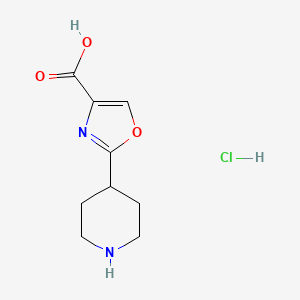

![molecular formula C25H21ClN6O2 B2767188 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-74-6](/img/structure/B2767188.png)

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyridine . The [1,2,4]triazolo[1,5-a]pyridine core is a heterocyclic compound, which means it contains atoms of at least two different elements. This core is often found in various pharmaceuticals and has been the subject of many studies .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyridine core itself is a fused ring system containing two nitrogen atoms .Scientific Research Applications

Biological and Antioxidant Activity

A study explored the synthesis of triazolopyrimidines, including derivatives similar to the specified chemical, demonstrating antimicrobial and antioxidant activities. The synthesis employed the Biginelli protocol, and the compounds were characterized by IR, NMR, and mass spectroscopy. The results indicated that these compounds could serve as potent agents in microbial inhibition and antioxidant applications, highlighting their significance in medicinal chemistry and drug design (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Antimicrobial Activities

Another research focused on the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. The compounds demonstrated antimicrobial activity, providing valuable insights into the development of novel antimicrobial agents. This study underscores the versatility of the triazolopyrimidine scaffold in generating bioactive molecules with potential therapeutic applications (El-Agrody et al., 2001).

Herbicidal Activity

In the context of agricultural chemistry, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were synthesized and evaluated for their herbicidal activity. This research demonstrates the potential use of triazolopyrimidines in developing effective herbicides, offering a new avenue for controlling unwanted vegetation in agricultural settings. The study provides a foundation for further exploration of such compounds in enhancing crop protection strategies (Moran, 2003).

Antituberculous Activity

A study on the structural analogs of antituberculous agents, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, highlighted the synthesis of compounds via three-component condensations. These compounds were evaluated for their tuberculostatic activity, offering insights into the development of novel treatments for tuberculosis. This research emphasizes the potential of triazolopyrimidine derivatives in addressing global health challenges related to infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-9-5-6-10-20(19)34-2)22(17-7-3-4-8-18(17)26)32-25(28-15)30-23(31-32)16-11-13-27-14-12-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLXSRKJBVNOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

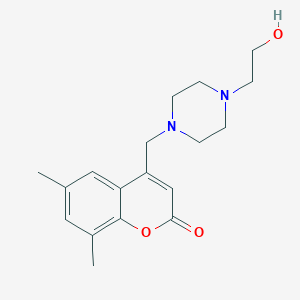

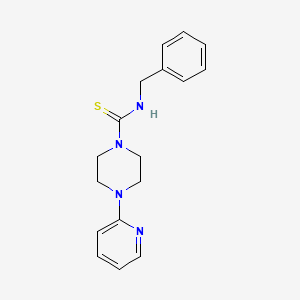

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

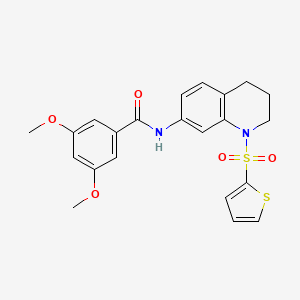

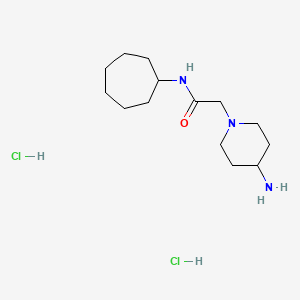

![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)

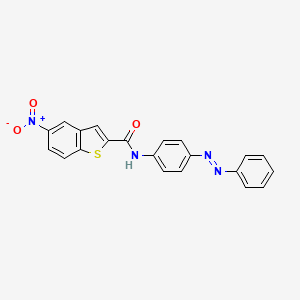

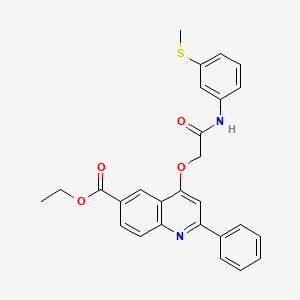

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)